Cas no 863492-35-7 (2-Aminoquinoline-6-carboxylic acid benzylester)

2-Aminoquinoline-6-carboxylic acid benzylester is a versatile chemical intermediate used in organic synthesis and pharmaceutical research. Its quinoline scaffold, combined with the reactive amino and ester functional groups, makes it valuable for constructing complex heterocyclic compounds. The benzyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. This compound is particularly useful in medicinal chemistry for developing biologically active molecules, including potential therapeutic agents targeting infections or inflammation. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers appreciate its compatibility with a range of coupling and condensation reactions, enabling precise modifications for tailored applications.
2-Aminoquinoline-6-carboxylic acid benzylester structure
863492-35-7 structure
Product Name:2-Aminoquinoline-6-carboxylic acid benzylester
CAS No:863492-35-7
MF:C17H14N2O2
MW:278.305263996124
MDL:MFCD11110502
CID:69072
PubChem ID:11414765
Update Time:2025-08-04

2-Aminoquinoline-6-carboxylic acid benzylester Chemical and Physical Properties

Names and Identifiers

    • Benzyl 2-aminoquinoline-6-carboxylate
    • 2-Aminoquinoline-6-carboxylic acid benzyl ester
    • FD7381
    • AMY15342
    • DTXSID00465195
    • CS-0104516
    • 2-amino-quinoline-6-carboxylic acid benzyl ester
    • VOFYVHYVYNIJOK-UHFFFAOYSA-N
    • SY263400
    • Benzyl2-aminoquinoline-6-carboxylate
    • MFCD11110502
    • AKOS015891400
    • FT-0732590
    • 863492-35-7
    • SB69303
    • SCHEMBL4741018
    • DB-014033
    • 2-Aminoquinoline-6-carboxylic acid benzylester
    • MDL: MFCD11110502
    • Inchi: 1S/C17H14N2O2/c18-16-9-7-13-10-14(6-8-15(13)19-16)17(20)21-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)
    • InChI Key: VOFYVHYVYNIJOK-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC2C(=CC=C(N)N=2)C=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 278.10600
  • Monoisotopic Mass: 278.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • Density: 1.278
  • Melting Point: 199-202 ºC
  • PSA: 65.21000
  • LogP: 3.75520

2-Aminoquinoline-6-carboxylic acid benzylester Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-Aminoquinoline-6-carboxylic acid benzylester

Professional Introduction to 2-Aminoquinoline-6-carboxylic acid benzylester (CAS No. 863492-35-7)

2-Aminoquinoline-6-carboxylic acid benzylester, identified by the Chemical Abstracts Service Number (CAS No.) 863492-35-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives family, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 2-aminoquinoline-6-carboxylic acid benzylester, particularly the presence of an amino group at the 2-position and a carboxylic acid benzyl ester at the 6-position, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The quinoline scaffold has a long history in medicinal chemistry, with numerous derivatives having been explored for their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. Among these derivatives, compounds that incorporate functional groups such as amino and carboxylic acid moieties exhibit enhanced bioactivity due to their ability to interact with biological targets such as enzymes and receptors. The benzyl ester functionality in 2-aminoquinoline-6-carboxylic acid benzylester not only contributes to its solubility but also serves as a handle for further derivatization, enabling the synthesis of more complex analogs with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with improved efficacy and reduced toxicity. One of the most promising areas of investigation has been the exploration of quinoline derivatives as inhibitors of kinases and other enzymes involved in cancer progression. For instance, studies have demonstrated that certain quinoline derivatives can selectively inhibit tyrosine kinases, which are overexpressed in many cancer cells and play a crucial role in tumor growth and metastasis. The compound 2-aminoquinoline-6-carboxylic acid benzylester has been investigated as a potential lead molecule in this context, showing promising results in preclinical studies.

The synthesis of 2-aminoquinoline-6-carboxylic acid benzylester involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Typically, the synthesis begins with the condensation of an appropriate precursor with a benzylating agent to introduce the benzyl ester group at the 6-position. Subsequent functionalization at the 2-position is achieved through selective amination or other nucleophilic substitution reactions. The choice of reagents and catalysts is critical to achieving the desired regioselectivity and minimizing side reactions.

The pharmacological evaluation of 2-aminoquinoline-6-carboxylic acid benzylester has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. This suggests that it may have potential as a novel anticancer drug or as a component in combination therapies. Additionally, preliminary toxicity studies indicate that 2-aminoquinoline-6-carboxylic acid benzylester is well-tolerated at low concentrations, although further studies are needed to fully assess its safety profile.

One of the key advantages of using 2-aminoquinoline-6-carboxylic acid benzylester as a starting material is its versatility in chemical modification. Researchers can easily introduce additional functional groups or alter the substituents on the quinoline core to fine-tune its biological activity. For example, replacing the benzyl ester with other esters or amides can modify the compound's solubility and metabolic stability, while introducing halogen atoms or other electron-withdrawing groups can enhance its binding affinity to biological targets.

The role of computational chemistry and molecular modeling has been instrumental in understanding the structure-activity relationships (SAR) of 2-aminoquinoline-6-carboxylic acid benzylester and its derivatives. By using computational methods, researchers can predict how different structural modifications will affect the compound's bioactivity and identify potential new leads for further optimization. These approaches have significantly accelerated the drug discovery process by allowing virtual screening of large libraries of compounds before conducting expensive experimental trials.

In conclusion, 2-aminoquinoline-6-carboxylic acid benzylester (CAS No. 863492-35-7) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents targeting various diseases, particularly cancer. With ongoing research focused on optimizing its bioactivity and safety profile, this compound is poised to make meaningful contributions to future medical treatments.

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